molecular formula C15H25ClN2O B15224457 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride

Cat. No.: B15224457
M. Wt: 284.82 g/mol
InChI Key: WRRWQNOTPNNCDH-UHFFFAOYSA-N
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Description

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C15H25ClN2O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Morpholin-4-ylmethyl)phenoxy)propan-1-amine hydrochloride
  • 3-(3-(Pyrrolidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
  • 3-(3-(Azepan-1-ylmethyl)phenoxy)propan-1-amine hydrochloride

Uniqueness

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride is unique due to its specific piperidine moiety, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, making it valuable for specific therapeutic applications .

Properties

Molecular Formula

C15H25ClN2O

Molecular Weight

284.82 g/mol

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C15H24N2O.ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;/h4,6-7,12H,1-3,5,8-11,13,16H2;1H

InChI Key

WRRWQNOTPNNCDH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl

Origin of Product

United States

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